molecular formula C15H23NO B2557510 (1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 416866-88-1

(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B2557510
CAS No.: 416866-88-1
M. Wt: 233.355
InChI Key: MCHGAQOKJAJLPN-UHFFFAOYSA-N
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Description

(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a phenyl group, a methyl group, and a tetrahydrofuran ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 1-methyl-3-phenylpropylamine with tetrahydrofuran-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Typical reagents include alkyl halides and nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-phenylpropylamine: A related compound with a similar structure but lacking the tetrahydrofuran ring.

    3-Phenyl-1-propylamine: Another similar compound with a different substitution pattern on the propyl chain.

    N-Methyl-phenethylamine: A compound with a similar phenyl and methyl group arrangement but differing in the overall structure.

Uniqueness

(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-phenylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-13(16-12-15-8-5-11-17-15)9-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHGAQOKJAJLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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